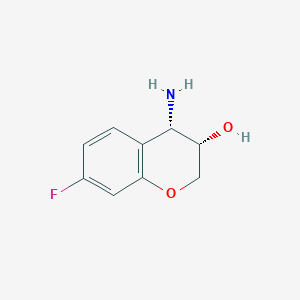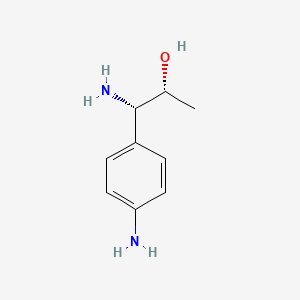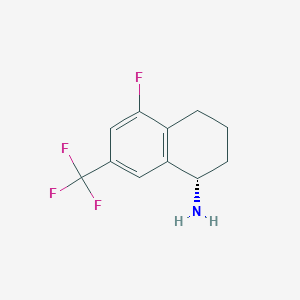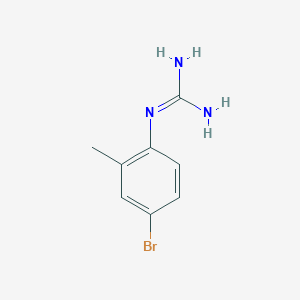
La(coumarate)3.2H2O
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of La(coumarate)3.2H2O typically involves the reaction of lanthanum salts, such as lanthanum nitrate or lanthanum chloride, with coumaric acid in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the coumarate ligands to the lanthanum ions. The resulting product is then crystallized to obtain the dihydrate form.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors and automated crystallization processes to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
La(coumarate)3.2H2O can undergo various chemical reactions, including:
Oxidation: The coumarate ligands can be oxidized under certain conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can participate in reduction reactions, particularly involving the lanthanum ion.
Substitution: Ligand substitution reactions can occur, where the coumarate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine may be employed.
Substitution: Ligand exchange can be facilitated by using competing ligands in an aqueous or organic solvent.
Major Products Formed
Oxidation: Oxidized coumarate derivatives.
Reduction: Reduced lanthanum complexes.
Substitution: New lanthanum complexes with different ligands.
Applications De Recherche Scientifique
La(coumarate)3.2H2O has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other lanthanum-based materials and as a catalyst in organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as luminescent materials and sensors.
Mécanisme D'action
The mechanism of action of La(coumarate)3.2H2O involves the interaction of the lanthanum ion with biological molecules or substrates. The lanthanum ion can coordinate with various functional groups, affecting the structure and function of the target molecules. The coumarate ligands may also play a role in modulating the activity of the compound through their interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lanthanum acetate: Another lanthanum coordination compound with acetate ligands.
Lanthanum citrate: Contains citrate ligands and is used in similar applications.
Lanthanum oxalate: Features oxalate ligands and is used in materials science and catalysis.
Uniqueness
La(coumarate)3.2H2O is unique due to the presence of coumarate ligands, which impart specific properties such as fluorescence and potential biological activity. This distinguishes it from other lanthanum compounds and makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C27H25LaO11 |
|---|---|
Poids moléculaire |
664.4 g/mol |
Nom IUPAC |
4-[(E)-2-carboxyethenyl]phenolate;lanthanum(3+);dihydrate |
InChI |
InChI=1S/3C9H8O3.La.2H2O/c3*10-8-4-1-7(2-5-8)3-6-9(11)12;;;/h3*1-6,10H,(H,11,12);;2*1H2/q;;;+3;;/p-3/b3*6-3+;;; |
Clé InChI |
XQHFJHFYGQBRIW-XYBDOGJCSA-K |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].C1=CC(=CC=C1/C=C/C(=O)O)[O-].O.O.[La+3] |
SMILES canonique |
C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].C1=CC(=CC=C1C=CC(=O)O)[O-].O.O.[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


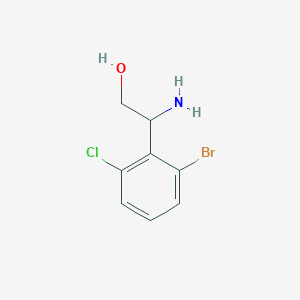
![Methyl{[2-(N-{[(2-methyl-2-propanyl)oxy]carbonyl}carbamimidoyl)-1-benzothiophen-4-yl]oxy}(phenyl)acetate](/img/structure/B13035241.png)
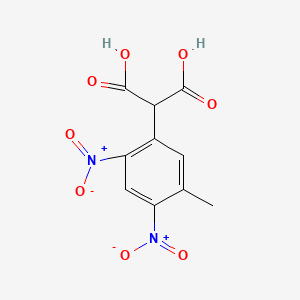
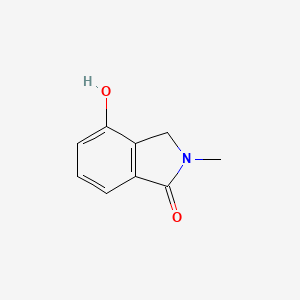
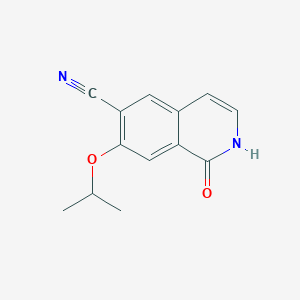
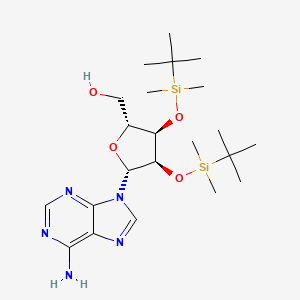
![(1R)-1-[5-Bromo-3-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13035284.png)
